molecular formula C12H7FN2 B12570808 9-Fluoro-1,7-phenanthroline CAS No. 191861-17-3

9-Fluoro-1,7-phenanthroline

Katalognummer: B12570808
CAS-Nummer: 191861-17-3
Molekulargewicht: 198.20 g/mol
InChI-Schlüssel: UEXDUNFEZBIYAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Fluoro-1,7-phenanthroline is a heterocyclic aromatic compound that belongs to the phenanthroline family It is characterized by the presence of a fluorine atom at the 9th position of the phenanthroline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-1,7-phenanthroline typically involves the fluorination of 1,7-phenanthroline. One common method is the direct nucleophilic substitution of 1,7-phenanthroline with a fluorinating agent such as 4,7-dichloro-1,10-phenanthroline . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Fluoro-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used to form metal complexes with this compound. The reactions are usually carried out in solvents like ethanol or methanol.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Fluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity compared to other phenanthroline derivatives. This unique structure allows for the formation of distinct metal complexes with potentially different properties and applications .

Eigenschaften

CAS-Nummer

191861-17-3

Molekularformel

C12H7FN2

Molekulargewicht

198.20 g/mol

IUPAC-Name

9-fluoro-1,7-phenanthroline

InChI

InChI=1S/C12H7FN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H

InChI-Schlüssel

UEXDUNFEZBIYAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C(C=C2)N=CC(=C3)F)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.